molecular formula C32H42O7 B1244779 [(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

Cat. No. B1244779
M. Wt: 538.7 g/mol
InChI Key: XJXZBYGMEHOTKU-CNSMAIHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate is a natural product found in Ganoderma with data available.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

  • Oxygenated heterocyclic metabolites, similar in structure to the compound , have been found to exhibit significant antioxidant and anti-inflammatory activities. These compounds, derived from natural sources like mangrove hybrids and marine clams, show potential as therapeutic leads in pharmaceutical applications due to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 and 5-lipoxygenase (Chakraborty & Raola, 2018); (Joy & Chakraborty, 2017).

Application in Synthesis of Heterocyclic Compounds

  • Compounds with structures akin to the one mentioned are used in the synthesis of various heterocyclic compounds. These include pyran derivatives and other complex molecular structures, which are essential in the development of new pharmaceuticals (Wang et al., 2012); (Pretto et al., 2019).

Antimicrobial and Anticoagulant Activity

  • Certain derivatives and structurally similar compounds have been studied for their antimicrobial activities against various bacterial and fungal species. Additionally, some have shown potential in inhibiting blood coagulation factors, which is significant in the development of new treatments for diseases related to blood clotting (Abbady et al., 2014); (Potapov et al., 2021).

properties

Molecular Formula

C32H42O7

Molecular Weight

538.7 g/mol

IUPAC Name

[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

InChI

InChI=1S/C32H42O7/c1-18-8-10-25(38-28(18)35)19(2)24-17-26(37-20(3)33)31(7)23-13-15-32(36)22(9-11-27(34)39-29(32,4)5)16-21(23)12-14-30(24,31)6/h8-9,11,16,19,24-26,36H,10,12-15,17H2,1-7H3/t19-,24+,25?,26+,30+,31+,32?/m0/s1

InChI Key

XJXZBYGMEHOTKU-CNSMAIHUSA-N

Isomeric SMILES

CC1=CCC(OC1=O)[C@@H](C)[C@H]2C[C@H]([C@@]3([C@@]2(CCC4=C3CCC5(C(=C4)C=CC(=O)OC5(C)C)O)C)C)OC(=O)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CC(C3(C2(CCC4=C3CCC5(C(=C4)C=CC(=O)OC5(C)C)O)C)C)OC(=O)C

synonyms

colossolactone G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 2
[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 4
[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 5
[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

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